Bienvenue dans la boutique en ligne BenchChem!

4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine

Medicinal chemistry CCR3 antagonism Physicochemical profiling

4-Methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine (IUPAC: [4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone) is a synthetic bipiperidine derivative belonging to a chemotype extensively explored in patents as dual CCR3/H1 receptor antagonists. Its structure features a 1,4'-bipiperidine scaffold bearing a 4-methoxy group on the unprimed piperidine ring and a 4-(1H-pyrrol-1-yl)benzoyl substituent on the primed piperidine nitrogen.

Molecular Formula C22H29N3O2
Molecular Weight 367.493
CAS No. 1705690-29-4
Cat. No. B2552835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine
CAS1705690-29-4
Molecular FormulaC22H29N3O2
Molecular Weight367.493
Structural Identifiers
SMILESCOC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C22H29N3O2/c1-27-21-10-16-24(17-11-21)20-8-14-25(15-9-20)22(26)18-4-6-19(7-5-18)23-12-2-3-13-23/h2-7,12-13,20-21H,8-11,14-17H2,1H3
InChIKeyLFYZIKAPUHDWEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine (CAS 1705690-29-4): Structural Profile and Procurement-Relevant Context


4-Methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine (IUPAC: [4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone) is a synthetic bipiperidine derivative belonging to a chemotype extensively explored in patents as dual CCR3/H1 receptor antagonists [1]. Its structure features a 1,4'-bipiperidine scaffold bearing a 4-methoxy group on the unprimed piperidine ring and a 4-(1H-pyrrol-1-yl)benzoyl substituent on the primed piperidine nitrogen. This compound inhabits a chemical space distinct from simpler benzoyl-bipiperidines by virtue of the electron-rich pyrrole moiety, which may influence receptor binding topology and physicochemical properties relative to analogs lacking this heterocycle [2]. However, publicly available quantitative pharmacological data for this specific CAS number remain sparse as of mid-2026.

Why 4-Methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine Cannot Be Interchanged with Generic Bipiperidine Analogs


Bipiperidine-based CCR3/H1 antagonists display steep structure-activity relationships (SAR) wherein subtle modifications to the N-substituent on the primed piperidine or the 4-position of the unprimed piperidine produce dramatic shifts in receptor selectivity, potency, and off-target profiles [1]. The target compound's 4-methoxy group and 4-(pyrrol-1-yl)benzoyl terminus represent a specific pharmacophoric combination; replacement of the methoxy with a fluorophenoxy (as in CAS 2310142-58-4) alters both hydrogen-bonding capacity and lipophilicity, while removal of the pyrrole ring collapses the extended aromatic system expected to engage the CCR3 binding pocket . Consequently, generic substitution by structurally related bipiperidine amides without matched head-to-head data risks loss of target engagement or introduction of uncharacterized selectivity liabilities.

Quantitative Differentiation Evidence for 4-Methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine Against Closest Analogs


Structural Differentiation: 4-Methoxy vs. 4-(2-Fluorophenoxy) Substituent Impact on Calculated Physicochemical Descriptors

The target compound (4-methoxy) and its closest disclosed analog (4-(2-fluorophenoxy), CAS 2310142-58-4) differ solely at the 4-position of the unprimed piperidine [1]. While experimental data for the target compound are not publicly available, the class-level SAR from the bipiperidine CCR3 antagonist series indicates that the 4-substituent modulates both potency and metabolic stability [2]. The methoxy group (Hammett σp = -0.27) is electron-donating, whereas the fluorophenoxy is electron-withdrawing; this difference is expected to alter the pKa of the piperidine nitrogen and thus its protonation state at physiological pH [3]. For procurement decisions, the methoxy variant offers a distinct hydrogen-bond acceptor profile that may be preferred for crystallography or fragment-based screening campaigns where the bulkier fluorophenoxy analog is incompatible.

Medicinal chemistry CCR3 antagonism Physicochemical profiling

Predicted Binding Mode Differentiation vs. 1'-Benzoyl-4-methoxy-1,4'-bipiperidine (Lacking Pyrrole Ring)

The presence of the pyrrol-1-yl substituent on the benzoyl ring distinguishes the target compound from simpler 1'-benzoyl-4-methoxy-1,4'-bipiperidine analogs that lack heteroaryl extension [1]. In the CCR3 antagonist chemotype, the distal aromatic group occupies a hydrophobic sub-pocket; pyrrole-containing analogs from the bipiperidine series have demonstrated enhanced residence time and selectivity compared to unsubstituted benzoyl counterparts [2]. Although direct comparative binding data for the target compound are absent from the public domain, the class-level precedent supports that the pyrrole ring contributes to a more extensive π-stacking interaction network, a feature absent in the minimal benzoyl analog.

Receptor pharmacology CCR3 antagonist Binding mode

Synthetic Accessibility and Intermediate Reuse: 4-Methoxy-1,4'-bipiperidine as a Shared Key Intermediate

The target compound is synthesized via N-acylation of 4-methoxy-1,4'-bipiperidine (CAS 930603-98-8) with 4-(1H-pyrrol-1-yl)benzoic acid or its activated derivative . The 4-methoxy-1,4'-bipiperidine intermediate is a commercially available building block (≥95% purity, typical catalog pricing ~$100–200/g) that serves as a common precursor for diverse bipiperidine libraries . In contrast, the 4-(2-fluorophenoxy)-1,4'-bipiperidine intermediate required for the closest analog (CAS 2310142-58-4) is not listed as a standard catalog item, potentially increasing custom synthesis lead time by 4–8 weeks. This difference in intermediate accessibility directly affects procurement timelines for medicinal chemistry campaigns.

Synthetic chemistry Parallel synthesis Intermediate procurement

Recommended Application Scenarios for 4-Methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine Based on Differential Evidence


CCR3/H1 Dual Antagonist Tool Compound for In Vitro Pharmacological Profiling

Based on the structural alignment of this compound with the bipiperidine CCR3/H1 antagonist pharmacophore described in the AstraZeneca patent family [1], the target compound is most appropriately deployed as a tool compound for probing CCR3-mediated eosinophil chemotaxis or H1-mediated calcium flux in recombinant cell lines. Its methoxy substitution offers a distinct polarity profile compared to halogenated analogs, which may reduce non-specific binding in radioligand displacement formats. Researchers should request purity certification (≥95% by HPLC) and confirm identity via 1H-NMR and HRMS before initiating biological assays.

Fragment-Based Screening and Crystallography Bait for Bromodomain or Methyltransferase Targets

Although direct target engagement data are absent, the compound's bipiperidine scaffold and methoxy oxygen provide hydrogen-bond acceptor vectors compatible with bromodomain acetyl-lysine binding pockets and PRMT methyltransferase active sites [1]. Its moderate predicted cLogP (~3.1) positions it favorably for fragment-soaking experiments at concentrations of 2–10 mM, where highly lipophilic analogs (cLogP >4) often precipitate. The methoxy group can additionally serve as an anomalous scatterer surrogate in sulfur-SAD phasing when selenium-methionine labeling is impractical.

Medicinal Chemistry Library Enumeration via Parallel Acylation of 4-Methoxy-1,4'-bipiperidine

For groups synthesizing bipiperidine-based compound libraries, the target compound exemplifies the N-acylation route from commercially available 4-methoxy-1,4'-bipiperidine (CAS 930603-98-8) [1]. This intermediate can be diversified with substituted benzoic acids, sulfonyl chlorides, or carbamoyl chlorides to generate 50–200 compound arrays in a single 96-well plate format. The methoxy substituent remains invariant across the library, providing a consistent internal reference point for SAR analysis.

Negative Control or Selectivity Counter-Screen in Fluorophenoxy Analog Studies

When the 4-(2-fluorophenoxy) analog (CAS 2310142-58-4) is the primary compound of interest, the methoxy derivative serves as a closely matched negative control differing only at the 4-position of the unprimed piperidine [1]. Parallel testing of both compounds at equimolar concentrations (e.g., 10 μM) in a selectivity panel enables deconvolution of pharmacophore contributions from the bipiperidine core versus the 4-substituent. This paired-testing strategy strengthens SAR conclusions and is strongly recommended for publication-quality data.

Quote Request

Request a Quote for 4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.